2-Butanol, 4,4'-oxybis-
Overview
Description
4,4’-Oxydi-2-butanol, also known as 3,3’-dihydroxydibutyl ether or bis[3-hydroxybutyl] ether, is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It belongs to the class of secondary alcohols, characterized by the presence of a secondary alcohol functional group . This compound is a clear, almost colorless, bitter fluid that is miscible with water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Oxydi-2-butanol can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-1-butanol with sodium hydroxide to form the corresponding ether . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of 4,4’-Oxydi-2-butanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxydi-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and secondary alcohols .
Scientific Research Applications
4,4’-Oxydi-2-butanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Oxydi-2-butanol involves its interaction with specific molecular targets and pathways. As a choleretic agent, it stimulates bile flow by acting on the liver and bile ducts . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interact with bile acid transporters and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol used as a solvent and precursor to methyl ethyl ketone.
1,4-Butanediol: An organic compound used in the production of plastics, elastic fibers, and polyurethanes.
Diethylene glycol: A compound used as a solvent and in the production of antifreeze and brake fluid.
Uniqueness
4,4’-Oxydi-2-butanol is unique due to its specific structure, which allows it to act as a choleretic and antispasmodic agent. Its ability to stimulate bile flow and its miscibility with water make it particularly useful in medical and industrial applications .
Properties
IUPAC Name |
4-(3-hydroxybutoxy)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYRVDDZGJTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870777 | |
Record name | 2-Butanol, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-33-0 | |
Record name | 3,3′-Dihydroxydibutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Oxydi-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxybutyloxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Butanol, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-OXYDI-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6X2Y7NRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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